molecular formula C16H22N2O3 B8798397 tert-Butyl (2-(5-(hydroxymethyl)-1H-indol-3-yl)ethyl)carbamate

tert-Butyl (2-(5-(hydroxymethyl)-1H-indol-3-yl)ethyl)carbamate

Cat. No.: B8798397
M. Wt: 290.36 g/mol
InChI Key: GFJCBPVXIBOXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (2-(5-(hydroxymethyl)-1H-indol-3-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

tert-butyl N-[2-[5-(hydroxymethyl)-1H-indol-3-yl]ethyl]carbamate

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-7-6-12-9-18-14-5-4-11(10-19)8-13(12)14/h4-5,8-9,18-19H,6-7,10H2,1-3H3,(H,17,20)

InChI Key

GFJCBPVXIBOXNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (-50° C.) and stirred solution of the product from Step 3 (17.4 g, 52.4 mmol) in anhydrous tetrahydrofuran (650 ml) was added dropwise via cannula diisobutylaluminium hydride (1M in toluene; 168 ml) over 23 minutes, under a nitrogen atmosphere. After being stirred at -25° C. for 1 hour, additional diisobutylaluminium hydride (1M in toluene; 40 ml) was added dropwise over 15 minutes and stirring was continued at -25° C. for further 30 minutes. Methanol (65 ml) was added dropwise (CAUTION! H2 evolution) at -35° C. followed by aqueous citric acid (10%; 450 ml) and the organic phase was decanted off. The aqueous solution was extracted with ethyl acetate (500 ml) and the combined organic phases were washed with brine (1×200 ml), dried (Na2SO4) and concentrated. Flash chromatography (silica gel, dichloromethane-methanol, 97:3) of the remaining residue gave 13.8 g (90.8%) of the title compound as a white solid. A sample recrystallised from dichloromethane showed: mp 129°-130° C.; δH (360 MHz, DMSO-d6) 10.70 (1H, br s, indole N--H), 7.44 (1H, s, Ar--H), 7.26 (1H, d, J=8.3 Hz, Ar--H), 7.10 (1H, s, Ar--H), 7.03 (1H, d, J=8.3 Hz, Ar--H), 6.86 (1H, br t, --NH--), 4.95 (1H, t, J=5.6 Hz, --OH), 4.54 (2H, d, J=5.6 Hz, --CH2OH), 3.18 (2H, m, --CH2N--), 2.78 (2H, t, J=7.2 Hz, --CH2 --), 1.38 (9H, s, t-Bu); m/z (EI) 290 (M+). (Found: C, 65.95; H, 7.82; N, 9.37. C16H22N2O3 requires: C, 66.18; H, 7.64; N, 9.65%).
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
168 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
reactant
Reaction Step Four
Quantity
450 mL
Type
reactant
Reaction Step Five
Yield
90.8%

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